molecular formula C11H7FN2S B6257589 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 1016757-34-8

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B6257589
CAS No.: 1016757-34-8
M. Wt: 218.25 g/mol
InChI Key: JRHONXLZYUYQPL-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound that features a thiazole ring substituted with a 2-fluorophenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
  • 2-[4-(2-bromophenyl)-1,3-thiazol-2-yl]acetonitrile
  • 2-[4-(2-methylphenyl)-1,3-thiazol-2-yl]acetonitrile

Uniqueness

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.

Properties

CAS No.

1016757-34-8

Molecular Formula

C11H7FN2S

Molecular Weight

218.25 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2

InChI Key

JRHONXLZYUYQPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CC#N)F

Purity

95

Origin of Product

United States

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